

"spectroscopic data for 3-bromo-5-propyl-1,2,4-triazole derivatives"

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Compound of Interest

Compound Name: 3-(3-Bromo-1*H*-1,2,4-triazol-5-*YL*)propanoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-propyl-1,2,4-triazole Derivatives

Foreword: The Analytical Imperative for 1,2,4-Triazole Scaffolds

The 1,2,4-triazole moiety is a privileged scaffold in modern medicinal chemistry and drug development, forming the core of numerous antifungal, antiviral, and anticancer agents.^{[1][2]} The introduction of a bromine atom and an alkyl chain, as in 3-bromo-5-propyl-1,2,4-triazole derivatives, creates a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability. Elucidating and confirming the precise structure of these molecules is a non-negotiable prerequisite for advancing any research or development program. Misinterpretation of spectroscopic data can lead to erroneous structure-activity relationship (SAR) conclusions, wasted resources, and compromised project timelines.

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this specific chemical class. It moves beyond a mere listing of data to explain the underlying principles and the causal logic behind experimental choices. The protocols described herein are designed as self-validating systems to ensure the highest degree of confidence in your analytical outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy remains the cornerstone for the unambiguous structure elucidation of organic molecules.^[3] For 3-bromo-5-propyl-1,2,4-triazole derivatives, both ¹H and ¹³C NMR are essential, with 2D techniques providing definitive connectivity information.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Interpreting the Spectrum:

- Propyl Group Signature: The 5-propyl group will present a classic signature: a triplet for the terminal methyl (CH_3) protons, a multiplet (typically a sextet) for the central methylene (CH_2) protons, and another triplet for the methylene protons adjacent to the triazole ring. The downfield shift of the latter is a direct consequence of the electron-withdrawing nature of the heterocyclic ring.
- Triazole N-H Proton: The proton on the triazole nitrogen (N-H) is a key diagnostic signal. Its chemical shift can be highly variable and is often concentration and solvent-dependent. In DMSO-d_6 , it typically appears as a broad singlet at a downfield position (e.g., δ 12-14 ppm) due to hydrogen bonding with the solvent.^[4] This broadening is consistent with proton exchange and tautomerism, a characteristic feature of 1,2,4-triazoles.^[5]
- Aromatic/Substituent Protons: If the derivative includes other substituents (e.g., a phenyl ring), their characteristic signals will also be present, and their chemical shifts will be influenced by their position relative to the triazole core.

¹H NMR Data Summary for 3-Bromo-5-propyl-1,2,4-triazole Core

| Proton Assignment | Typical Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality & Insights |
|--|--|------------------------|---------------------------|--|
| NH (Triazole) | 12.0 - 14.5 (in DMSO-d ₆) | Broad Singlet (br s) | N/A | Highly solvent-dependent. Disappears upon D ₂ O exchange, confirming its identity. Broadening indicates exchange. ^{[4][5]} |
| -CH ₂ -CH ₂ -CH ₃ (α to ring) | 2.7 - 3.1 | Triplet (t) | ~7.5 | Deshielded by the adjacent electron-withdrawing triazole ring. |
| -CH ₂ -CH ₂ -CH ₃ (β to ring) | 1.6 - 1.9 | Sextet / Multiplet (m) | ~7.5 | Shows coupling to both adjacent methylene and methyl groups. |
| -CH ₂ -CH ₂ -CH ₃ (γ to ring) | 0.9 - 1.1 | Triplet (t) | ~7.5 | Least affected by the triazole ring, appearing in the typical aliphatic region. |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton.

Interpreting the Spectrum:

- **Triazole Ring Carbons:** Two distinct signals are expected for the C3 and C5 carbons of the triazole ring. The carbon bearing the bromine atom (C3) will be significantly influenced by the

halogen's electronegativity and heavy atom effect. The carbon attached to the propyl group (C5) will appear at a different chemical shift. These typically resonate in the δ 145-165 ppm range.[1][6]

- Propyl Group Carbons: Three signals corresponding to the propyl chain carbons will be observed in the aliphatic region (typically δ 10-35 ppm).

^{13}C NMR Data Summary for 3-Bromo-5-propyl-1,2,4-triazole Core

| Carbon Assignment | Typical Chemical Shift (δ , ppm) | Causality & Insights |
|--|--|---|
| C3-Br (Triazole) | 145 - 155 | The bromine substituent directly influences the electronic environment of this carbon. |
| C5-Propyl (Triazole) | 155 - 165 | The chemical shift is characteristic of a carbon in a five-membered heteroaromatic ring.[6] |
| -CH ₂ -CH ₂ -CH ₃ (α to ring) | 25 - 35 | Deshielded relative to the other propyl carbons due to proximity to the ring. |
| -CH ₂ -CH ₂ -CH ₃ (β to ring) | 20 - 25 | A typical aliphatic methylene carbon shift. |
| -CH ₂ -CH ₂ -CH ₃ (γ to ring) | 10 - 15 | The terminal methyl carbon, typically the most upfield signal. |

Experimental Protocol: NMR Analysis

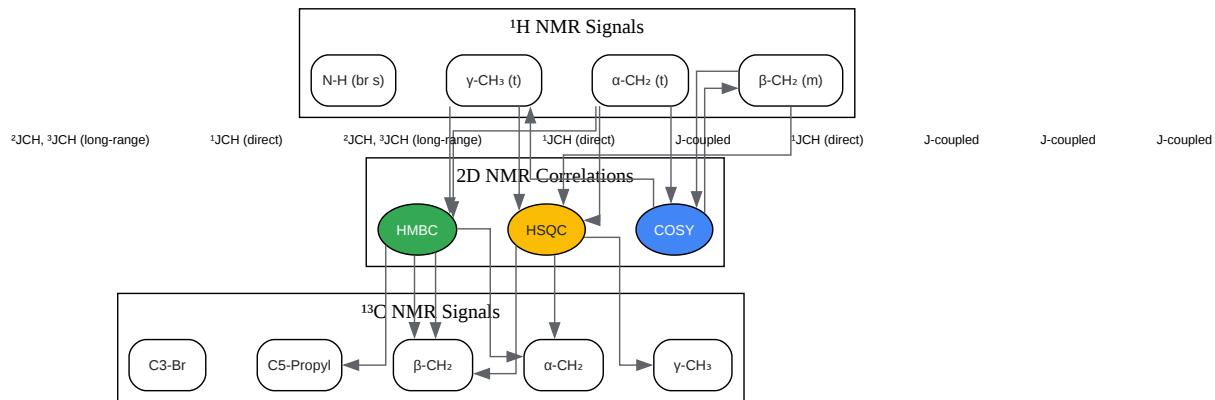
- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified derivative. The necessity for purity is paramount, as impurities will complicate the spectrum.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Causality: DMSO-d₆ is often the preferred solvent as it readily dissolves many polar triazole derivatives and is excellent for observing exchangeable protons like N-H.[4] CDCl₃ can also be used, but the N-H proton may be broader or exchange less readily.

- Data Acquisition:
 - Acquire a standard 1D ¹H spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
 - Acquire a proton-decoupled 1D ¹³C spectrum.
 - Self-Validation: If structural ambiguity exists, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) to confirm proton-proton coupling within the propyl chain, and HSQC/HMBC (¹H-¹³C correlation) to definitively assign which protons are attached to which carbons and to establish long-range connectivity, linking the propyl group to the C5 of the triazole ring.[7]

Visualization: NMR Connectivity Workflow

The following diagram illustrates how 2D NMR experiments validate the molecular structure.



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Caption: 2D NMR workflow for connecting the propyl group to the triazole core.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.^[8]

Interpreting the Spectrum:

- Molecular Ion (M^+) Peak: The most critical feature for a brominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br ($M+2$).^[9] This pattern is a definitive indicator of the presence of a single bromine atom.

- **Fragmentation Pathways:** Under ionization conditions (e.g., Electron Ionization or Electrospray Ionization), the triazole ring can fragment in characteristic ways.[\[2\]](#)
 - **Loss of Nitrogen (N₂):** A common fragmentation pathway for triazoles is the elimination of a molecule of nitrogen (N₂), resulting in a fragment ion [M-28]⁺.[\[2\]](#)[\[10\]](#)
 - **Ring Cleavage:** Cleavage of the triazole ring can also lead to the loss of species like hydrocyanic acid (HCN), resulting in a fragment at [M-27]⁺.[\[2\]](#)
 - **Loss of Propyl Group:** Cleavage of the C-C bond can lead to the loss of the propyl radical (•C₃H₇), resulting in a fragment at [M-43]⁺.

MS Data Summary for 3-Bromo-5-propyl-1,2,4-triazole

| Ion/Fragment | m/z Value (approx.) | Key Characteristic | Insight Provided |
|---|---------------------|-----------------------------|---|
| [M+H] ⁺ & [M+H+2] ⁺ | 191.0 & 193.0 | Two peaks of ~1:1 intensity | Confirms molecular weight (190.04 g/mol) and presence of one bromine atom. [9] [11] |
| [M-N ₂] ⁺ | [M-28] ⁺ | Loss of 28 Da | Characteristic fragmentation of the triazole ring. [2] |
| [M-HCN] ⁺ | [M-27] ⁺ | Loss of 27 Da | Alternative triazole ring cleavage pathway. [2] |
| [M-C ₃ H ₇] ⁺ | [M-43] ⁺ | Loss of 43 Da | Indicates the presence and loss of the propyl substituent. |

Experimental Protocol: ESI-MS Analysis

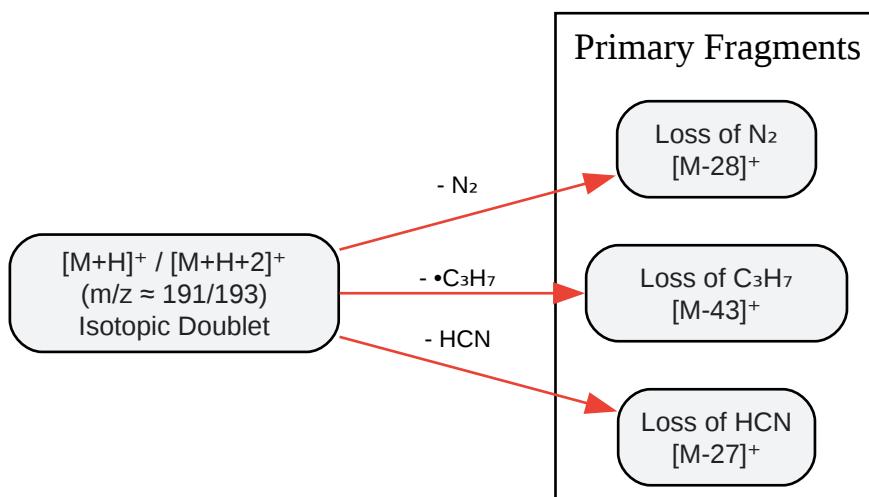
Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.[\[12\]](#)

- **Sample Preparation:**

- Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[12]
- Dilute this stock solution to a final concentration of 1-10 μ g/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
- Causality: Proper dilution is crucial to avoid saturating the detector and suppressing ionization.[13] The use of volatile solvents and additives like formic acid is essential for efficient ionization in ESI and to avoid contaminating the instrument.[12][14] Non-volatile salts or buffers must be rigorously excluded.[14]

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode. The triazole nitrogens are basic and will readily accept a proton to form $[M+H]^+$.
 - Self-Validation: To confirm fragmentation pathways, perform tandem MS (MS/MS). Isolate the $[M+H]^+$ isotopic cluster, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions. This will confirm that fragments like $[M-N_2]^+$ originate from the parent molecule.

Visualization: Key MS Fragmentation Pathways



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Caption: Primary fragmentation pathways for 3-bromo-5-propyl-1,2,4-triazole in MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Interpreting the Spectrum:

- N-H Stretch: A broad absorption band in the region of $3100\text{-}3250\text{ cm}^{-1}$ is indicative of the N-H stretching vibration of the triazole ring.[6][15] Its broadness is due to intermolecular hydrogen bonding.
- C-H Stretches: Sharp peaks between $2850\text{-}3000\text{ cm}^{-1}$ correspond to the symmetric and asymmetric C-H stretching vibrations of the propyl group's CH_2 and CH_3 units.[16]
- C=N and N=N Stretches: The triazole ring itself gives rise to several characteristic stretching vibrations. Bands in the $1550\text{-}1600\text{ cm}^{-1}$ and $1410\text{-}1530\text{ cm}^{-1}$ regions are typically assigned to C=N and N=N stretching modes, which are diagnostic features of the ring system.[6][17]
- C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between $500\text{-}650\text{ cm}^{-1}$. This peak can sometimes be weak or obscured by other absorptions.

IR Data Summary for 3-Bromo-5-propyl-1,2,4-triazole Core

| Vibrational Mode | Typical Wavenumber (cm ⁻¹) | Intensity | Causality & Insights |
|-------------------------|--|---------------|--|
| N-H Stretch (H-bonded) | 3100 - 3250 | Medium, Broad | Characteristic of N-H groups in the triazole ring involved in H-bonding.[15] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Corresponds to the sp ³ C-H bonds of the propyl group. |
| C=N / N=N Stretch | 1410 - 1600 | Medium-Strong | Diagnostic fingerprint for the 1,2,4-triazole heteroaromatic ring system.[6][17] |
| C-Br Stretch | 500 - 650 | Weak-Medium | Found in the low-frequency fingerprint region; confirms the C-Br bond. |

Experimental Protocol: FTIR Analysis

- Sample Preparation:
 - For solid samples, the KBr pellet method is standard. Mix ~1 mg of the finely ground derivative with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
 - Causality: KBr is used because it is transparent in the mid-IR region and forms a solid matrix that holds the sample. It is crucial that the KBr is perfectly dry, as water has strong IR absorptions that can obscure the spectrum.
- Data Acquisition:
 - Record a background spectrum of the pure KBr pellet or the empty sample compartment.
 - Place the sample pellet in the spectrometer's beam path.

- Acquire the sample spectrum over the range of 4000-400 cm^{-1} . The instrument software will automatically subtract the background spectrum.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -electrons in conjugated systems like the triazole ring.

Interpreting the Spectrum: For 1,2,4-triazole derivatives, the primary absorption is typically found in the ultraviolet region, corresponding to $\pi \rightarrow \pi^*$ transitions within the heteroaromatic ring. The exact position of the maximum absorption (λ_{max}) can be influenced by substituents and the solvent. Unsubstituted triazoles often show a strong absorption band around 205-215 nm.[18][19] The bromo and propyl substituents may cause minor shifts in this absorption. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is invaluable for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the heteroaromatic chromophore.

UV-Vis Data Summary for 1,2,4-Triazole Core

| Electronic Transition | Typical λ_{max} (nm) | Solvent | Insight Provided |
|-------------------------|-------------------------------------|--------------------|---|
| $\pi \rightarrow \pi^*$ | 205 - 225 | Ethanol / Methanol | Confirms the presence of the conjugated π -electron system of the triazole ring.[6][18] |

Experimental Protocol: UV-Vis Analysis

- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical starting concentration is 10-20 mg/L.

- Causality: The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU) to be quantitatively reliable.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
 - Calibrate the spectrophotometer with the blank cuvette.
 - Scan the sample across the UV-Vis range (e.g., 190-400 nm) to record the absorption spectrum and identify the λ_{max} .

Conclusion: A Synergistic Approach to Structural Verification

No single analytical technique provides a complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods. The definitive proton and carbon framework from NMR, validated by the molecular weight and isotopic signature from MS, and corroborated by the functional group evidence from IR, provides an unassailable confirmation of the structure of 3-bromo-5-propyl-1,2,4-triazole derivatives. This rigorous, multi-faceted approach ensures the scientific integrity required for high-stakes research and development.

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